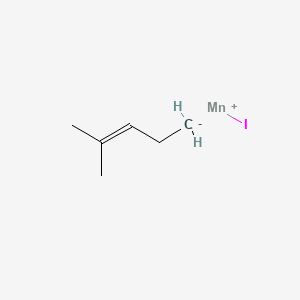

iodomanganese(1+);2-methylpent-2-ene

Description

Iodomanganese(1+) is a manganese-based cationic species with the formula MnI⁺. It is often utilized as a catalyst in organic synthesis due to manganese’s versatile redox chemistry.

2-Methylpent-2-ene (C₆H₁₀) is a branched alkene with a double bond at the second carbon. It is notable for its applications in polymerization and antioxidative processes. identifies it as an effective inhibitor of oxidative degradation in natural rubber, alongside structurally similar olefins like 2-methyloct-2-ene and squalene . Additionally, its fluorinated derivative, perfluoro(2-methylpent-2-ene) (C₆F₁₂), is studied in plasma deposition processes due to its unsaturated bond, which influences film chemistry and deposition rates .

Properties

CAS No. |

62485-96-5 |

|---|---|

Molecular Formula |

C6H11IMn |

Molecular Weight |

264.99 g/mol |

IUPAC Name |

iodomanganese(1+);2-methylpent-2-ene |

InChI |

InChI=1S/C6H11.HI.Mn/c1-4-5-6(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

DFWWVNLDPZOKMO-UHFFFAOYSA-M |

Canonical SMILES |

CC(=CC[CH2-])C.[Mn+]I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodomanganese(1+);2-methylpent-2-ene typically involves the reaction of manganese halides with 2-methylpent-2-ene in the presence of a suitable reducing agent. One common method involves the use of manganese(II) iodide and 2-methylpent-2-ene under an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of iodomanganese(1+);2-methylpent-2-ene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Iodomanganese(1+);2-methylpent-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.

Reduction: It can be reduced to form lower oxidation state manganese species.

Substitution: The iodo ligand can be substituted with other ligands such as chloride or bromide.

Addition: The 2-methylpent-2-ene ligand can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halide exchange reactions are typically carried out using halide salts in polar solvents.

Addition: Electrophilic addition reactions often require catalysts such as palladium or platinum complexes.

Major Products Formed

Oxidation: Manganese(III) or manganese(IV) complexes.

Reduction: Manganese(0) or manganese(I) species.

Substitution: Manganese halide complexes with different halides.

Addition: Various organomanganese compounds with added electrophiles.

Scientific Research Applications

Iodomanganese(1+);2-methylpent-2-ene has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.

Biology: The compound is studied for its potential role in biological systems, including enzyme mimetics and metalloprotein models.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent in certain diseases.

Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of iodomanganese(1+);2-methylpent-2-ene involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese center acts as a Lewis acid, activating substrates for nucleophilic attack or facilitating electron transfer processes. The iodo and 2-methylpent-2-ene ligands play crucial roles in stabilizing the complex and modulating its reactivity.

Comparison with Similar Compounds

Notes and Limitations

- Data Gaps : Direct comparative data on iodomanganese(1+) with other Mn catalysts (e.g., Mn(I) vs. Mn(III) complexes) are sparse in the provided evidence. Further studies on catalytic cycles and yields are warranted.

- Antioxidant Mechanisms : While lists 2-methylpent-2-ene as effective, the exact antioxidative pathway (e.g., H-atom transfer vs. electron donation) remains unclear from the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.